molecular formula C11H13NO B8790609 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- CAS No. 51981-67-0

1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro-

Cat. No.: B8790609
CAS No.: 51981-67-0
M. Wt: 175.23 g/mol
InChI Key: XXAWPKPQMFWGTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- is a chemical compound that belongs to the class of indanones. Indanones are bicyclic compounds containing a benzene ring fused to a cyclopentanone ring. The presence of the dimethylamino group at the 5-position of the indanone structure imparts unique chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-arylpropionic acids or chlorides, followed by cyclization to form the indanone core . Another method involves the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids using superacid catalysts .

Industrial Production Methods

Industrial production of 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations that contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Inden-1-one, 5-(dimethylamino)-2,3-dihydro- is unique due to the presence of the dimethylamino group at the 5-position, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51981-67-0

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

5-(dimethylamino)-2,3-dihydroinden-1-one

InChI

InChI=1S/C11H13NO/c1-12(2)9-4-5-10-8(7-9)3-6-11(10)13/h4-5,7H,3,6H2,1-2H3

InChI Key

XXAWPKPQMFWGTQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C(=O)CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.